Dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of fluorophenyl and nitrophenyl groups attached to a dihydropyridine ring, along with two ester groups. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers.
Preparation Methods
The synthesis of Dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and an ammonium acetate. The reaction conditions often include refluxing in ethanol or another suitable solvent. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure.
Chemical Reactions Analysis
Dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Scientific Research Applications
Dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: This compound is studied for its potential biological activities, including its role as a calcium channel blocker.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a decrease in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.
Comparison with Similar Compounds
Dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate can be compared to other dihydropyridine derivatives such as nifedipine, amlodipine, and felodipine. While all these compounds share a common dihydropyridine core, they differ in their substituents, which can affect their pharmacological properties. For example, the presence of the fluorophenyl and nitrophenyl groups in this compound may confer unique binding affinities and selectivities for calcium channels compared to other dihydropyridines.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
dimethyl 1-(4-fluorophenyl)-4-(3-nitrophenyl)-4H-pyridine-3,5-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O6/c1-29-20(25)17-11-23(15-8-6-14(22)7-9-15)12-18(21(26)30-2)19(17)13-4-3-5-16(10-13)24(27)28/h3-12,19H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQGXMQYGXRRDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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